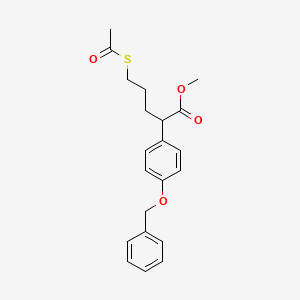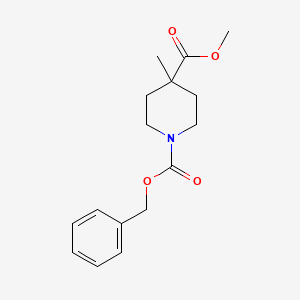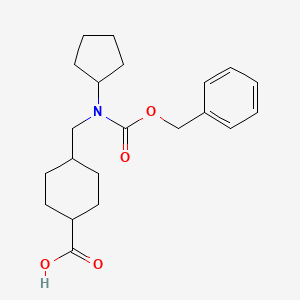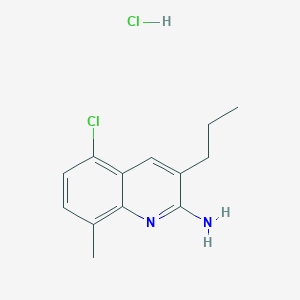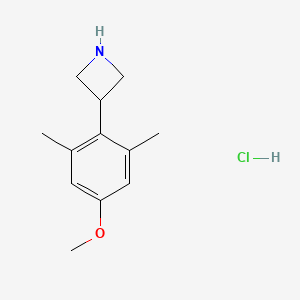
1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone is an organic compound that belongs to the class of pyridyl ketones. These compounds are characterized by the presence of a pyridine ring substituted with various functional groups. The specific structure of this compound includes a bromine and chlorine atom on the pyridine ring, making it a halogenated derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone typically involves the halogenation of a pyridine derivative followed by a Friedel-Crafts acylation reaction. The general steps are:
Halogenation: Starting with 3-pyridyl compounds, bromination and chlorination are carried out using bromine and chlorine sources, respectively, under controlled conditions.
Friedel-Crafts Acylation: The halogenated pyridine is then subjected to Friedel-Crafts acylation using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals or other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone would depend on its specific application. In biochemical contexts, it might interact with specific enzymes or receptors, altering their activity. The presence of halogens can influence its reactivity and binding properties.
類似化合物との比較
Similar Compounds
- 1-(4-Bromo-3-pyridyl)-2-methyl-1-propanone
- 1-(6-Chloro-3-pyridyl)-2-methyl-1-propanone
- 1-(4-Bromo-6-chloro-3-pyridyl)-1-propanone
Uniqueness
The unique combination of bromine and chlorine atoms on the pyridine ring, along with the specific positioning of the ketone and methyl groups, gives 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone distinct chemical and physical properties
特性
分子式 |
C9H9BrClNO |
|---|---|
分子量 |
262.53 g/mol |
IUPAC名 |
1-(4-bromo-6-chloropyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3 |
InChIキー |
NHLQXUSPUNABNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CN=C(C=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
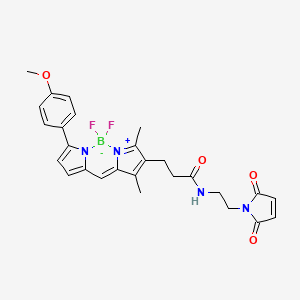
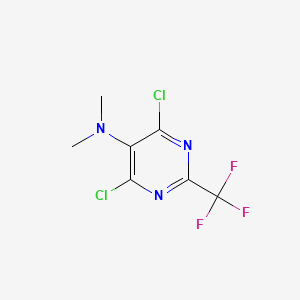
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
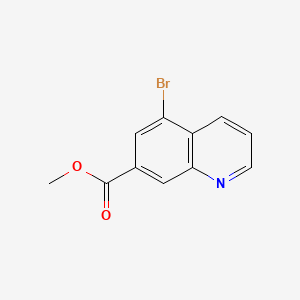
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
